molecular formula C15H14Cl2N2O3 B2552080 2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride CAS No. 478785-19-2

2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride

Cat. No.: B2552080
CAS No.: 478785-19-2
M. Wt: 341.19
InChI Key: CAKMQHXIACUPPT-UHFFFAOYSA-N
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Description

2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which combines nicotinamide and chlorobenzoate moieties, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride typically involves the reaction of nicotinamide with 2-chlorobenzoic acid in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield nicotinamide and 2-chlorobenzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nicotinamide moiety.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Hydrolysis: Nicotinamide and 2-chlorobenzoic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the nicotinamide moiety.

Scientific Research Applications

2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to influence various enzymatic reactions, particularly those involving NAD+ (nicotinamide adenine dinucleotide). The compound may act as an inhibitor or modulator of enzymes that utilize NAD+ as a cofactor, thereby affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A precursor and simpler form of the compound, widely studied for its role in cellular metabolism.

    2-Chlorobenzoic Acid: A component of the compound, known for its use in organic synthesis.

    Nicotinamide Riboside: Another nicotinamide derivative with potential therapeutic applications.

Uniqueness

2-(Nicotinamido)ethyl 2-chlorobenzoate hydrochloride is unique due to its combined structure, which allows it to exhibit properties of both nicotinamide and chlorobenzoate derivatives. This dual functionality makes it a versatile compound for various research applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3.ClH/c16-13-6-2-1-5-12(13)15(20)21-9-8-18-14(19)11-4-3-7-17-10-11;/h1-7,10H,8-9H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKMQHXIACUPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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